![molecular formula C31H24O10 B1259626 7-O-Methyltetrahydroochnaflavone](/img/structure/B1259626.png)
7-O-Methyltetrahydroochnaflavone
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Overview
Description
7-O-Methyltetrahydroochnaflavone is a natural product found in Quintinia acutifolia with data available.
Scientific Research Applications
Isolation and Structural Elucidation
7-O-Methyltetrahydroochnaflavone, a biflavanone, has been isolated from the leaves of Ochna beddomei. Its structure was determined using spectral and chemical studies, contributing to the understanding of natural flavonoid compounds in various plants (Jayaprakasam et al., 2000).
Antimalarial and Antimicrobial Properties
A related biflavanone, 7,7"-di-O-methyltetrahydroamentoflavone, has demonstrated moderate antimalarial activity and weak antimicrobial activity, suggesting potential applications in treating infections (Ahmed et al., 2001).
Biotransformation and Metabolic Engineering
Research on methylation and glycosylation of flavonoids, such as 7,8-dihydroxyflavone, has expanded the understanding of flavonoid metabolism and stability. This research can lead to the production of novel flavonoid compounds with enhanced biological properties (Koirala et al., 2014).
Nanocarrier Drug Delivery Systems
Studies on the encapsulation of flavonoids like 7-hydroxyflavone in nanocarriers, such as carbon nanotubes, have shown potential for improving the solubility, absorption, and overall therapeutic efficacy of these compounds (Espíndola et al., 2022).
Antiallergic Activity
Isoflavone methyl-glycosides, including derivatives of flavones like 7-O-methyl apigenin, have demonstrated antiallergic activity, indicating their potential use as therapeutic agents for allergic diseases (Park et al., 2012).
Synthetic Biology and Microbial Production
The biological synthesis of 7-O-methyl apigenin using Escherichia coli has been explored, highlighting the potential of microbial production systems for generating valuable flavonoids (Jeon et al., 2009).
Chemopreventive Potential
The study of flavonoids like 5,7-dimethoxyflavone has revealed their potential as chemopreventive agents, particularly in cancer prevention, due to their high tissue accumulation and limited metabolism (Tsuji et al., 2006).
properties
Molecular Formula |
C31H24O10 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-[2-hydroxy-5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H24O10/c1-38-19-11-22(35)31-24(37)14-26(41-29(31)12-19)16-4-7-20(33)27(8-16)39-18-5-2-15(3-6-18)25-13-23(36)30-21(34)9-17(32)10-28(30)40-25/h2-12,25-26,32-35H,13-14H2,1H3/t25-,26-/m0/s1 |
InChI Key |
RTASEZGPNDVJDB-UIOOFZCWSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
synonyms |
7-O-methyltetrahydro-ochnaflavone 7-O-methyltetrahydroochna-flavone 7-O-methyltetrahydroochnaflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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